ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-4-19-16(18)11-14-7-9-15(10-8-14)17-12(2)5-6-13(17)3/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTSZXNCVRLVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C(=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234416 | |
| Record name | Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85209-63-8 | |
| Record name | Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085209638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate (EDMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EDMPA, including its biochemical properties, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
EDMPA has the molecular formula and features a pyrrole ring substituted with dimethyl groups and an ethyl acetate moiety. Its structure is pivotal in determining its interaction with biological targets.
Enzyme Interactions
EDMPA has been shown to interact with several key enzymes, particularly:
- Dihydrofolate Reductase (DHFR) : Inhibits this enzyme, which is crucial for DNA synthesis and cell proliferation.
- Enoyl-Acyl Carrier Protein Reductase (ENR) : Another target that plays a role in fatty acid biosynthesis.
These interactions suggest that EDMPA could serve as a lead compound for developing inhibitors against these enzymes, which are important in cancer and bacterial infections .
Cell Signaling and Gene Expression
Research indicates that EDMPA influences various cellular processes:
- Cell Signaling : Enhances specific signaling pathways that promote cell survival and proliferation.
- Gene Expression : Alters the expression of genes involved in metabolic pathways, potentially leading to increased productivity in biotechnological applications, such as recombinant protein production in CHO cells .
The mechanism by which EDMPA exerts its biological effects involves:
- Binding Interactions : Formation of hydrogen bonds with active site residues of target enzymes. This binding affinity is critical for its inhibitory action on DHFR and ENR .
Anticancer Activity
Preliminary studies have indicated that EDMPA exhibits anticancer properties. It has been tested against various cancer cell lines, showing potential cytotoxic effects that warrant further investigation.
Antimicrobial Activity
EDMPA also demonstrates antimicrobial properties. Its efficacy against pathogens such as Helicobacter pylori has been documented, with studies reporting minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .
Study 1: Inhibition of DHFR
In a study evaluating the inhibitory effects of various compounds on DHFR, EDMPA was found to exhibit a notable IC50 value, indicating strong inhibition compared to standard drugs used in cancer therapy. The study utilized molecular docking techniques to elucidate the binding interactions within the active site of DHFR .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of EDMPA against Helicobacter pylori. The compound demonstrated an MIC of 3.9 µg/ml, showcasing its potential as an alternative treatment for infections resistant to conventional antibiotics .
Data Tables
| Biological Activity | Target | IC50/MIC |
|---|---|---|
| DHFR Inhibition | Dihydrofolate Reductase | Notable IC50 value |
| Antimicrobial Activity | Helicobacter pylori | 3.9 µg/ml |
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate can be synthesized through several methods, often involving pyrrole chemistry. One notable synthesis method involves the use of a pyrrole ring bonded to a diol, which allows for the creation of derivatives with potential biological activity. The compound is characterized by its unique structural features, including a pyrrole ring that contributes to its reactivity and interaction with various biological targets .
Antimicrobial Properties
Recent studies have highlighted the antibacterial and antitubercular properties of compounds derived from this compound. For instance, a series of derivatives were synthesized and evaluated for their activity against Staphylococcus aureus and Mycobacterium tuberculosis. Some compounds exhibited significant inhibition of bacterial growth, suggesting a potential for development into new antimicrobial agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in bacterial metabolism. In particular, it showed promising results against dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes. Molecular docking studies indicated strong binding interactions with these targets, providing insights into the mechanism of action and potential therapeutic applications in treating bacterial infections .
Drug Development
The structural characteristics of this compound make it an attractive scaffold for drug development. Its ability to form various derivatives allows researchers to explore modifications that could enhance efficacy or reduce toxicity. The compound serves as a building block for synthesizing more complex molecules with specific pharmacological activities .
Potential Therapeutic Uses
Given its biological activity, there is potential for this compound to be developed into therapeutic agents targeting infectious diseases or cancer. The ability to inhibit essential enzymes suggests that derivatives could be explored as novel treatments for conditions where traditional therapies are ineffective .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares structural motifs with several analogs, differing in substituent positions, ester groups, or additional functional groups. Key comparisons include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Structural Features |
|---|---|---|---|---|---|
| Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate | Not Provided | C₁₆H₁₉NO₂ | 257.33 | Reference | Acetoxyethyl group linked to para-substituted phenyl ring |
| Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | 5159-70-6 | C₁₅H₁₇NO₂ | 243.30 | 0.97 | Ester group directly attached to phenyl ring (benzoate) |
| Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | 83935-44-8 | C₁₄H₁₅NO₂ | 229.28 | 0.94 | Methyl ester at ortho position on phenyl ring |
| [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid | 26165-63-9 | C₁₄H₁₅NO₂ | 229.28 | 0.92 | Carboxylic acid instead of ethyl ester |
Notes:
Q & A
Basic Questions
Q. What are the recommended synthetic methodologies for ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Reagents : Use acetic anhydride or dichloromethane as solvents, with catalysts like palladium for cross-coupling reactions .
- Conditions : Optimize reaction time (6–24 hours) and temperature (80–120°C) based on reaction progress monitored via TLC or HPLC .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane mixtures .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR to confirm aromatic protons (δ 6.8–7.4 ppm), ester carbonyl (δ 170–175 ppm), and pyrrole ring protons .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 273.14) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., Acta Crystallographica reports for related pyrrole derivatives) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps like pyrrole ring formation .
- Feedback Loops : Integrate experimental data (e.g., HPLC yields) into reaction path-search algorithms (e.g., GRRM or AFIR) to refine computational predictions .
- Example : ICReDD’s approach reduced trial-and-error by 40% in similar pyrrole syntheses .
Q. What statistical experimental designs are suitable for optimizing synthesis conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For 5 variables, a 2 design reduces trials from 32 to 16 .
- Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships between variables (e.g., solvent polarity vs. yield) .
Q. How to address contradictions between computational predictions and experimental data?
- Methodological Answer :
- Error Analysis : Compare DFT-calculated activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies >5 kcal/mol suggest missing solvation effects or transition states .
- Multiscale Modeling : Combine quantum mechanics (QM) for reaction steps with molecular mechanics (MM) for bulk solvent interactions .
Q. What mechanisms underlie its biological interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the ester group and catalytic residues .
- Kinetic Assays : Measure IC values via fluorometric assays. For example, competitive inhibition patterns may arise from pyrrole ring interactions with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
